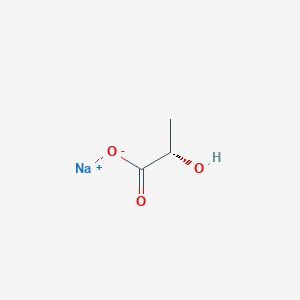

Sodium L-lactate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

867-56-1 |

|---|---|

Molecular Formula |

C3H6NaO3 |

Molecular Weight |

113.07 g/mol |

IUPAC Name |

sodium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |

InChI Key |

ZZUUMCMLIPRDPI-DKWTVANSSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

Isomeric SMILES |

C[C@@H](C(=O)O)O.[Na] |

Canonical SMILES |

CC(C(=O)O)O.[Na] |

Other CAS No. |

867-56-1 |

physical_description |

Liquid |

Synonyms |

(2S)-2-Hydroxy-propanoic Acid Sodium Salt; (+)-Lactic Acid Sodium Salt; (S)-(+)-Lactic Acid Sodium Salt; (S)-2-Hydroxypropanoic Acid Sodium Salt; (S)-2-Hydroxypropionic Acid Sodium Salt; (S)-Lactic Acid Sodium Salt; Espiritin Sodium Salt; HiPure 90 S |

Origin of Product |

United States |

Cellular Bioenergetics and Metabolic Fluxes of L Lactate

L-lactate as a Primary Energy Substrate

Emerging research highlights L-lactate's significant role as an energy substrate, capable of fueling cellular respiration in various tissues, including skeletal muscle, cardiac muscle, liver, and brain. frontiersin.org This perspective challenges the traditional view that glucose is the sole or primary fuel source for many cell types.

Interplay with Glucose and Fatty Acid Metabolism in Cellular Respiration

L-lactate actively interacts with both glucose and fatty acid metabolism. While glucose is a mandatory fuel for the brain, studies suggest that lactate (B86563) may be preferred over glucose as an energy substrate in active neurons of the neocortex. researchgate.net This indicates a metabolic flexibility where cells can utilize different substrates based on availability and cellular demands.

Lactate can influence the activity and expression of enzymes involved in fatty acid and glucose metabolism. It has been shown to enhance fatty acid metabolism by increasing the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. frontiersin.org Conversely, lactate can inhibit lipolysis by activating GPR81 and suppressing the cAMP-PKA pathway, thereby reducing the release of free fatty acids. frontiersin.org Furthermore, lactate can regulate glucose metabolism according to cellular energy demands and oxygen availability. It can inhibit key glycolytic enzymes like 6-phosphofructo-1-kinase (PFK), hexokinase, and pyruvate (B1213749) kinase, leading to reduced glucose consumption. frontiersin.org

Research indicates that short-term exposure to lactate can inhibit both lipolysis and mitochondrial free fatty acid oxidation. However, long-term exposure has been observed to upregulate mitochondrial biogenesis, glucose tolerance, and lipid oxidation in humans, suggesting an adaptive role in regulating fatty acid metabolism. cas.cz Blood lactate concentration and fat oxidation measurements can serve as indirect indicators to evaluate metabolic flexibility, mitochondrial function, and oxidative capacity during exercise. cas.cz

Mechanisms of Enhanced ATP Production and Mitochondrial Stimulation

L-lactate contributes to ATP production, particularly by stimulating mitochondrial respiration. Under conditions of restricted glucose, lactate can support cell growth by stimulating mitochondrial ATP production and inhibiting glycolysis. creative-proteomics.com Lactate stimulation of mitochondrial respiration increases the use of pyruvate as a substrate for the tricarboxylic acid (TCA) cycle. creative-proteomics.com Both L-lactate and D-lactate isomers have been found to activate the mitochondrial electron transport chain (ETC) and increase the flux of pyruvate into the TCA cycle. creative-proteomics.com This increased ETC activity appears to be initially independent of carbon entry through the pyruvate dehydrogenase (PDH) complex, with PDH activation occurring subsequently. creative-proteomics.com This suggests that lactate can directly stimulate ETC activity, aiding cells in utilizing lactate more efficiently and reducing their dependence on glucose. creative-proteomics.com

L-lactate is considered a substrate source for mitochondrial ATP production through the "cytosol-mitochondria lactate shuttle." researchgate.net Transporter proteins facilitate the movement of lactate from the outer to the inner mitochondrial membrane, where it is oxidized to pyruvate and enters the Krebs cycle for ATP synthesis. researchgate.net Studies have demonstrated that L-lactate promotes mitochondrial ATP production in intestinal epithelial cells, which is associated with increased energy demand for cell migration and wound repair. researchgate.net Exogenous L-lactate administration has also been shown to increase the expression of key regulators of mitochondrial biogenesis and antioxidant defense in the hippocampus, potentially enabling neurons to generate more ATP to meet energy demands and attenuate oxidative stress. frontiersin.org High concentrations of L-lactate (15-20 mM) can improve mitochondrial fusion, inhibit mitochondrial fission, and promote biogenesis. researchgate.net

L-lactate Transport and Uptake Mechanisms

The transmembrane transport of L-lactate is primarily mediated by proton-linked monocarboxylate transporters (MCTs), which are members of the SLC16 family. oup.comnih.gov These transporters facilitate the movement of lactate across the plasma membrane in a stereoselective manner, meaning they preferentially transport the L-isomer. nih.gov Four main isoforms, MCT1, MCT2, MCT3, and MCT4, are involved in human L-lactate transport, each with varying tissue distribution and affinities for lactate. oup.comjku.at MCT1 is ubiquitously expressed and mediates both import and export, while MCT2 has a high affinity for lactate and is geared towards uptake, and MCT4 has a lower affinity and is more involved in release. jku.at

MCTs function as secondary active transporters, utilizing the transmembrane proton gradient to facilitate lactate transport. mdpi.com This proton co-transport mechanism is crucial for maintaining cellular energy metabolism. oup.com The interaction with accessory proteins, typically basigin (also known as CD147), is required for the proper trafficking and plasma membrane localization of MCTs. jku.at Basigin can also directly influence MCT-dependent L-lactate transport. jku.at

Studies on lactate uptake into cells expressing MCT1 have shown that transport occurs even at neutral pH and increases with acidification. mdpi.com The transport is saturable and follows Michaelis-Menten kinetics, indicative of a specific transport protein. nih.gov The mechanism involves the bound substrate itself accepting and shuttling a proton within the transporter to initiate transport. oup.com

Data on L-lactate uptake in colonic lumenal membrane vesicles (LMV) has demonstrated that transport is stimulated by an outward-directed anion gradient at an extravesicular pH of 5.5. nih.gov This transport appears to be via a proton-activated, anion exchange mechanism. nih.gov L-lactate uptake in these vesicles was inhibited by pyruvate, butyrate, propionate, and acetate, as well as by pharmacological agents like phloretin (B1677691) and α-cyano-4-hydroxycinnamic acid (4-CHC), but not by certain stilbene (B7821643) anion exchange inhibitors. nih.gov

Here is a conceptual representation of lactate transport kinetics via MCT1:

| External pH | Initial Uptake Rate (arbitrary units) |

| 7.8 | Low |

| 6.8 | Moderate |

| 5.8 | Higher |

| 4.8 | Highest |

| 3.8 | Decreased |

Note: This table is illustrative based on the description of pH-dependent uptake via MCT1 mdpi.com. Actual rates would depend on specific experimental conditions and substrate concentrations.

The expression levels of MCTs can be influenced by physiological conditions. For example, high-intensity exercise can lead to increased content of both MCT1 and MCT4 in skeletal muscle, which is associated with increased sarcolemmal lactate transport. nih.gov

Metabolic Fate and Interconversion Pathways

Once inside the cell, L-lactate can undergo various metabolic fates, including oxidation for energy production, conversion back to glucose, or participation in synthesis pathways.

Pyruvate-Lactate Dehydrogenase Axis

The interconversion between pyruvate and L-lactate is primarily catalyzed by the enzyme lactate dehydrogenase (LDH). frontiersin.org This reversible reaction is central to cellular energy metabolism, particularly during changes in oxygen availability. Under anaerobic conditions, pyruvate is reduced to lactate, regenerating NAD+ which is essential for maintaining glycolytic flux and ATP production. wikipedia.orgnih.govwikipedia.org This prevents the accumulation of pyruvate and NADH.

The LDH axis plays a key role at the border between glycolysis and the TCA cycle. researchgate.net While traditionally viewed as a simple reversible reaction, the high affinity of pyruvate to cytosolic L-LDH suggests that the conversion of pyruvate to L-lactate may proceed readily, independent of oxygen presence. nih.gov The normal ratio of L-lactate to pyruvate in blood and tissues is typically greater than 10, which is consistent with L-lactate being a significant metabolic intermediate rather than just a waste product. nih.gov

Beyond the well-established cytosolic LDH (c-LDH), a mitochondrial L-lactate dehydrogenase (m-L-LDH) has also been identified, located in the mitochondrial matrix. nih.gov This suggests that L-lactate metabolism can occur directly within mitochondria. In liver cells, L-lactate can enter mitochondria and be metabolized by m-L-LDH to pyruvate, which can then contribute to gluconeogenesis and fatty acid synthesis precursors like oxaloacetate and malate. nih.gov

Cori Cycle Revisited in Modern Contexts

The Cori cycle, named after Carl Ferdinand Cori and Gerty Cori, describes a metabolic pathway involving the interconversion of lactate and glucose between different tissues, primarily muscle and liver. wikipedia.orgnih.gov In the classical view, during intense muscular activity and insufficient oxygen, glucose is metabolized to lactate through anaerobic glycolysis in the muscles. wikipedia.orgnih.gov This lactate is then transported via the bloodstream to the liver, where it is converted back to glucose through gluconeogenesis. wikipedia.orgnih.gov The newly synthesized glucose can then be released back into the bloodstream and taken up by the muscles for energy. wikipedia.orgnih.gov

In modern contexts, the Cori cycle is viewed as a crucial mechanism for recycling lactate produced during anaerobic metabolism and preventing lactic acidosis in muscles. youtube.com It allows the liver to take the lactate byproduct and convert it back into glucose, which can be used for energy production by the muscles. youtube.com This cycle, while energetically costly for the liver (consuming ATP), is vital for maintaining glucose homeostasis and supporting prolonged activity. wikipedia.orgyoutube.com

The transport of lactate from muscle to liver and its uptake by liver cells involves monocarboxylate transporters, such as MCT1, present on the membranes of both muscle and liver cells. youtube.com Once in the liver, lactate is converted to pyruvate by LDH, and then pyruvate enters the gluconeogenesis pathway to produce glucose. wikipedia.orgnih.gov

The Cori cycle is an example of intercellular lactate shuttling, where lactate produced in one tissue (e.g., fast-twitch glycolytic muscle fibers) can be transported and utilized by another tissue (e.g., slow-twitch oxidative fibers or the liver) for oxidation or glucose synthesis. taylorandfrancis.com This concept of lactate shuttling extends beyond the classical Cori cycle to include other tissue interactions, such as the astrocyte-neuron lactate shuttle in the brain. cas.cz

Here is a simplified representation of the Cori Cycle:

| Tissue | Process | Key Molecule In/Out |

| Muscle | Anaerobic Glycolysis | Glucose In, Lactate Out |

| Bloodstream | Transport | Lactate |

| Liver | Gluconeogenesis | Lactate In, Glucose Out |

| Bloodstream | Transport | Glucose |

| Muscle | Glucose Uptake/Glycolysis | Glucose In |

The Cori cycle highlights the dynamic nature of lactate metabolism and its importance in whole-body energy homeostasis, particularly under conditions of high energy demand or limited oxygen availability.

Advanced Methodologies for Studying L-lactate Metabolism

Understanding the complex metabolic fluxes involving L-lactate requires advanced analytical techniques.

Isotopic Labeling Techniques for Metabolic Flux Analysis (e.g., 13C-labeled L-lactate)

Isotopic labeling techniques, particularly using stable isotopes like Carbon-13 (¹³C), are fundamental to metabolic flux analysis (MFA) frontiersin.orgnih.govresearchgate.net. ¹³C-labeled L-lactate is used as a tracer to track the metabolic fate of lactate within biological systems isotope.comisotope.com. By introducing a ¹³C-labeled substrate, researchers can follow the incorporation of the label into various downstream metabolites, providing insights into the rates (fluxes) of metabolic reactions frontiersin.orgnih.govmdpi.com.

The principle behind ¹³C-MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes frontiersin.orgnih.gov. By accurately measuring these labeling patterns, typically using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the distribution of metabolic fluxes can be inferred frontiersin.orgmdpi.com. Different labeling patterns of metabolites arise from different metabolic flux distributions frontiersin.org.

Experimental design in ¹³C-MFA involves selecting appropriate ¹³C-tracers and labeling measurements to optimize the precision of flux estimation researchgate.net. For example, using specifically labeled glucose tracers like [1-¹³C]glucose or [U-¹³C]glucose allows for tracing carbon flow through central metabolic pathways frontiersin.orgresearchgate.net. The measurement of ¹³C-labeling in metabolites is often achieved using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) frontiersin.orgmdpi.com.

Application of Biomolecular NMR and Mass Spectrometry in L-lactate Metabolomics

Biomolecular NMR and Mass Spectrometry are key analytical platforms in metabolomics, the comprehensive study of metabolites within a biological system plos.orgnih.govnih.govfrontiersin.org. These techniques are crucial for identifying and quantifying metabolites, including L-lactate and its metabolic products, and for determining isotopic labeling patterns in MFA frontiersin.orgplos.org.

NMR spectroscopy offers advantages such as being non-destructive, highly reproducible, and providing detailed structural information for metabolite identification nih.govnih.govfrontiersin.org. It is particularly useful for quantitative analysis nih.govfrontiersin.org. However, NMR generally has lower sensitivity compared to MS, which can limit the detection of low-abundance metabolites nih.gov.

Mass Spectrometry, on the other hand, offers high sensitivity and specificity, enabling the detection of a wider range of metabolites, including those at lower concentrations plos.orgnih.gov. Techniques like GC-MS and LC-MS are widely used for separating and identifying metabolites based on their mass-to-charge ratio frontiersin.orgmdpi.complos.org. Tandem mass spectrometry can provide even more detailed information for isotopic labeling measurements researchgate.net.

Combining NMR and MS can provide a more comprehensive view of the metabolome, leveraging the strengths of both techniques for identifying altered metabolic pathways plos.orgfrontiersin.org.

Hyperpolarization Techniques for Enhanced Metabolic Imaging

Hyperpolarization techniques significantly enhance the sensitivity of Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) by increasing the nuclear spin polarization of target molecules by several orders of magnitude mdpi.commdpi.comnih.govaacrjournals.org. This signal enhancement allows for real-time metabolic imaging in vivo, providing dynamic information about metabolic processes that are otherwise difficult to observe mdpi.commdpi.comnih.govacs.org.

Dynamic Nuclear Polarization (DNP) is a common hyperpolarization method where magnetization is transferred from unpaired electrons to the nuclei of a metabolic probe at low temperatures and high magnetic fields nih.gov. After dissolution, the hyperpolarized probe can be injected into a biological system nih.govaacrjournals.org.

Hyperpolarized ¹³C-labeled pyruvate is a frequently used probe for metabolic imaging, allowing researchers to track its conversion to hyperpolarized ¹³C-lactate in real-time, catalyzed by LDH mdpi.commdpi.comaacrjournals.org. This conversion is particularly relevant in studying altered metabolism in conditions like cancer, where there is often increased glucose uptake and lactate production (the Warburg effect) cas.czmdpi.comaacrjournals.org. Hyperpolarized MRI with ¹³C-pyruvate has been used in preclinical models and is being explored in clinical trials to assess metabolic fluxes in tumors and other tissues mdpi.commdpi.comnih.govaacrjournals.org.

Other hyperpolarization techniques, such as Parahydrogen Induced Polarization (PHIP), are also being explored for in vivo metabolic imaging applications mdpi.comnih.gov. These techniques provide a powerful tool for non-invasively monitoring metabolic changes and assessing therapeutic responses mdpi.comnih.gov.

L Lactate As a Signaling Molecule and Regulator of Cellular Processes

L-lactate and Intracellular Ion Dynamics

Recent research has uncovered a novel signaling role for intracellular L-lactate in regulating the dynamic movement of ions between organelles, particularly between the endoplasmic reticulum (ER) and mitochondria.

Intracellular L-lactate has been identified as a key activator for the release of magnesium ions (Mg2+) from the endoplasmic reticulum. vectorbiolabs.comnih.govnih.govresearchgate.net This released Mg2+ is subsequently taken up by the mitochondria. vectorbiolabs.comnih.govnih.gov This process is highly specific to L-lactate and is mediated by intracellular, not extracellular, signals. vectorbiolabs.comnih.govnih.gov The uptake of Mg2+ into the mitochondria is facilitated by the mitochondrial Mg2+ transporter, Mrs2. vectorbiolabs.comnih.govnih.gov This L-lactate-stimulated flux of Mg2+ from the ER to the mitochondria represents a direct link between a metabolic signal and the regulation of intracellular ion dynamics. vectorbiolabs.comnih.govuthscsa.edu

L-lactate Modulation of Cellular Stress Responses and Survival Pathways

L-lactate can act as a signaling molecule that modulates how cells respond to stress, often promoting survival and resistance. It achieves this through a mechanism known as hormesis, where a mild stressor induces a beneficial adaptive response. biorxiv.orgbiorxiv.org

L-lactate supplementation can induce a moderate increase in Reactive Oxygen Species (ROS). biorxiv.orgbiorxiv.org While high levels of ROS are damaging, this mild induction acts as a signal that activates pro-survival pathways and antioxidant defenses. biorxiv.orgbiorxiv.orgdntb.gov.ua This hormetic ROS signal can trigger the activation of pathways like PI3K/AKT and enhance the expression of endoplasmic reticulum (ER) chaperones, which improve the cell's protein-folding capacity and proteostasis. biorxiv.orgbiorxiv.orgdntb.gov.ua

This activation of protective mechanisms provides resistance against more severe oxidative stress. biorxiv.orgbiorxiv.org In essence, L-lactate prepares the cell for future insults, thereby enhancing its survival capabilities. nih.govbiorxiv.org This role positions L-lactate not just as a fuel source, but as a key regulator of cellular resilience and longevity. nih.govbiorxiv.org

Induction of Reactive Oxygen Species (ROS) Signaling and Mitohormesis

L-lactate can induce a mild increase in reactive oxygen species (ROS), a phenomenon that triggers an adaptive stress response known as mitohormesis. nih.govresearchgate.net This moderate elevation in ROS production, coupled with a slight inhibition of the mitochondrial respiratory chain, is associated with health-promoting effects. nih.govresearchgate.net For instance, treatment of skin fibroblasts with L-lactate has been shown to significantly increase the production of hydrogen peroxide (H₂O₂) and slightly inhibit respiration. nih.gov This process is not detrimental; instead, it activates signaling pathways that enhance the cell's stress resistance. nih.govresearchgate.net The mild oxidative stress initiated by L-lactate leads to an increase in the oxidized form of intracellular glutathione (B108866), indicating a shift in the cellular redox state that is characteristic of a hormetic response. nih.gov This controlled ROS burst acts as a signaling mechanism, promoting cellular defense and survival. researchgate.net

Activation of Antioxidant Defenses and Pro-survival Pathways (e.g., PI3K/AKT, mTOR)

The mild ROS signaling induced by L-lactate activates a cascade of downstream pro-survival pathways and antioxidant defenses. researchgate.net Key among these is the PI3K/AKT pathway, which plays a central role in cell growth and survival. nih.govnih.gov Studies have shown that lactate (B86563) can activate Akt through PI3K, which in turn activates the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.net The activation of the PI3K/AKT/mTOR signaling pathway can help cells resist apoptosis induced by stressors like glucose starvation. nih.gov Specifically, this pathway leads to the upregulation of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2). nih.gov This demonstrates that L-lactate, by modulating these critical signaling nodes, can enhance cellular resilience and survival under adverse conditions. researchgate.netnih.gov

| Pathway Component | Role in L-lactate Signaling | Research Finding |

| PI3K/AKT | Pro-survival signaling | Activated by lactate, promoting cell survival and growth. nih.govfrontiersin.org |

| mTOR | Regulation of cell growth and apoptosis | Activated downstream of PI3K/AKT in response to lactate, leading to upregulation of Bcl-2. nih.govnih.gov |

| Antioxidant Defenses | Cellular protection | Triggered by the mild ROS burst from L-lactate, enhancing stress resistance. researchgate.netnih.gov |

Role in Endoplasmic Reticulum Stress Response and Protein Homeostasis (e.g., UPR, DNAJ chaperones)

L-lactate is also implicated in the cellular response to endoplasmic reticulum (ER) stress, a condition caused by the accumulation of misfolded proteins. nih.govresearchgate.net The cell activates the Unfolded Protein Response (UPR) to restore protein homeostasis, or proteostasis. researchgate.netresearchgate.net L-lactate has been shown to promote cellular defense mechanisms, including the UPR. researchgate.net In some contexts, such as pulmonary fibrosis, lactate can promote the ER stress response and subsequent apoptosis. nih.gov Mechanistically, lactate can activate components of the UPR pathway, which can lead to the induction of ER chaperones that aid in protein folding and quality control, thereby helping to maintain protein homeostasis. researchgate.netnih.gov

Epigenetic Regulation by L-lactate

Beyond its role in cytoplasmic signaling, L-lactate is a significant player in the epigenetic regulation of gene expression. It can directly influence the structure of chromatin and modify histone proteins, thereby altering the accessibility of DNA for transcription. nih.govnih.gov

Inhibition of Histone Deacetylases (HDACs)

L-lactate acts as an endogenous inhibitor of histone deacetylase (HDAC) activity. oup.com HDACs are enzymes that remove acetyl groups from histones, leading to more condensed chromatin and transcriptional repression. By inhibiting HDACs, lactate promotes histone hyperacetylation, a state associated with active gene transcription. oup.com Both L-lactate and its stereoisomer D-lactate have been shown to induce histone hyperacetylation in cells. oup.com This inhibition of HDACs provides a direct link between the metabolic state of a cell (specifically, high levels of glycolysis producing lactate) and the regulation of gene expression. oup.com Notably, class I HDACs (HDAC1-3) have been identified as key enzymes in removing lactyl modifications from histones, suggesting a complex interplay. frontiersin.orgnih.gov

Histone Lactylation and Other Protein Modifications

A landmark discovery in 2019 identified a novel post-translational modification (PTM) termed histone lactylation. nih.govuchicago.edu This process involves the addition of a lactyl group from lactyl-CoA (derived from lactate) to lysine residues on histone tails. frontiersin.org Histone lactylation is a distinct epigenetic mark that directly connects cellular metabolism with gene regulation. nih.govdntb.gov.ua This modification can alter chromatin structure and regulate gene expression in various biological processes, including macrophage polarization and cancer progression. nih.govfrontiersin.org Lactylation is not limited to histones; other proteins can also be lactylated, which alters their function through mechanisms like conformational changes or charge neutralization, thereby affecting their stability, enzymatic activity, and molecular interactions. creative-proteomics.com

| Modification | Description | Key Enzymes/Regulators | Cellular Impact |

| Histone Acetylation | Addition of acetyl groups to histones. | Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs). | Increased by L-lactate's inhibition of HDACs, promoting gene transcription. oup.com |

| Histone Lactylation | Addition of a lactyl group to histone lysine residues. | p300 (acetyltransferase), HDAC1-3 (delactylases). frontiersin.org | A novel epigenetic mark directly linking glycolysis to gene expression. frontiersin.orgnih.gov |

L-lactate's Influence on Gene Expression and Transcriptional Factors (e.g., HIF-1α, c-Myc, NFκB, PGC1α)

L-lactate exerts significant control over gene expression by modulating the activity of key transcriptional factors. One of the most studied is the hypoxia-inducible factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. nih.govresearchgate.net Lactate can stabilize and activate HIF-1α even under normoxic (normal oxygen) conditions by inhibiting the prolyl hydroxylases that normally target HIF-1α for degradation. nih.gov This activation of HIF-1α by lactate can promote processes such as angiogenesis. nih.gov

The relationship between L-lactate and the proto-oncogene c-Myc is complex. Overexpression of c-Myc can enhance the accumulation of HIF-1α. nih.govfrontiersin.org While HIF-1 can inhibit Myc activity under certain conditions, the two factors can also cooperate to promote cancer cell growth and metabolic reprogramming. frontiersin.orgmdpi.com Furthermore, L-lactate metabolism is known to activate signals for mitochondrial biogenesis through Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α). researchgate.net The signaling network influenced by lactate is vast, integrating metabolic status with the transcriptional machinery that governs cell fate and function.

Biosynthesis and Biotechnological Production of L Lactate

Microbial Fermentation Pathways for L-lactic Acid Synthesis

Microorganisms produce lactic acid through fermentation, a metabolic process that converts sugars into cellular energy and metabolic byproducts. mdpi.com Lactic acid bacteria (LAB) are the most extensively used microorganisms for this purpose and are categorized as either homofermentative or heterofermentative. researchgate.net

Homofermentative LAB, such as various species of Lactobacillus, Lactococcus, and Enterococcus, primarily yield lactic acid as the sole product from glucose metabolism via the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis. nih.govresearchgate.net This pathway is preferred for commercial production due to its high yield and the high optical purity of the resulting lactic acid. mdpi.com In contrast, heterofermentative LAB produce a mixture of lactic acid, ethanol (B145695), acetic acid, and carbon dioxide. researchgate.netmdpi.com

Fungi, particularly of the genus Rhizopus, are also capable of producing L-lactic acid, offering advantages such as the ability to consume a wider range of carbohydrates, including pentose (B10789219) sugars, and high product concentrations. nih.govmdpi.com

Optimizing the yield and optical purity of L-lactic acid is a critical aspect of industrial production. Key factors influencing the fermentation process include temperature, pH, substrate concentration, and nutrient availability. mdpi.comresearchgate.net Maintaining an optimal pH, typically between 5.5 and 6.5, is crucial as the accumulation of lactic acid lowers the pH, which can inhibit microbial metabolism. nih.gov This is often achieved by adding neutralizing agents like calcium carbonate. nih.govfrontiersin.org

The optical purity of the produced lactic acid is determined by the specificity of the lactate (B86563) dehydrogenase (LDH) enzyme within the chosen microbial strain. nih.gov Some strains possess both L-LDH and D-LDH, leading to a racemic mixture. Genetic modification can be employed to enhance the activity of L-LDH while inactivating the gene responsible for D-LDH, thereby ensuring the production of high-purity L-lactic acid. nih.govfrontiersin.org For instance, a mutant strain of Lactobacillus plantarum was developed to produce L-lactic acid with an optical purity of 99.61%. frontiersin.org

Fed-batch fermentation is a commonly used strategy to improve lactic acid concentration and productivity by controlling nutrient levels and preventing substrate inhibition. nih.gov This method has been shown to significantly increase the final lactic acid concentration compared to batch fermentation. nih.gov

| Optimization Strategy | Key Parameters/Methods | Desired Outcome |

| pH Control | Addition of neutralizing agents (e.g., CaCO₃) | Maintain optimal pH range (5.5-6.5) to prevent end-product inhibition. |

| Genetic Modification | Inactivation of D-LDH gene, enhancement of L-LDH activity | Increase optical purity of L-lactic acid. |

| Fermentation Mode | Fed-batch fermentation | Higher lactic acid concentration and productivity. |

| Temperature | Strain-specific optimization | Maximize microbial growth and enzyme activity. |

The cost of raw materials can account for a significant portion of the total production cost of lactic acid. mdpi.com Consequently, there is a strong focus on utilizing inexpensive and readily available feedstocks. researchgate.net These include:

Sugars and Starches: Molasses, a byproduct of sugar production, is a commonly used substrate. nih.gov

Lignocellulosic Biomass: Agricultural residues such as sugarcane bagasse, corn stover, and rice straw are abundant and low-cost sources of fermentable sugars. mdpi.commdpi.comnih.gov However, they require pretreatment to break down the complex structure into simpler sugars. nih.gov

Food Waste: Discarded food scraps represent a significant and underutilized resource for lactic acid production. nih.gov

Whey: A byproduct of the dairy industry, whey is rich in lactose (B1674315), which can be fermented by certain LAB strains. acs.org

Algae: Both macroalgae (seaweed) and microalgae are being explored as promising feedstocks due to their high carbohydrate content and rapid growth rates. nih.govacs.org

Glycerol (B35011): A byproduct of biodiesel production, glycerol can also be used as a carbon source for lactic acid fermentation. researchgate.netnih.gov

| Feedstock Category | Examples | Key Considerations |

| Sugars and Starches | Molasses | Readily fermentable. |

| Lignocellulosic Biomass | Sugarcane bagasse, corn stover | Requires pretreatment to release fermentable sugars. |

| Food Waste | Kitchen refuse, candy waste | Heterogeneous composition. |

| Dairy Byproducts | Cheese whey | High lactose content. |

| Algae | Chlorella vulgaris, Ulva sp. | High carbohydrate content, no need for arable land. |

| Industrial Byproducts | Glycerol | Availability from biodiesel industry. |

Metabolic Engineering and Synthetic Biology Approaches for L-lactate Production

Metabolic engineering and synthetic biology offer powerful tools to enhance the efficiency of L-lactate production in various microorganisms. asm.org These approaches involve the targeted modification of cellular metabolism to redirect carbon flux towards the desired product. dtu.dk

Saccharomyces cerevisiae (baker's yeast) is an attractive host for L-lactic acid production due to its robustness and tolerance to low pH. researchgate.net However, it does not naturally produce lactic acid. Genetic modifications are therefore necessary to introduce this capability. A common strategy involves:

Introduction of L-lactate dehydrogenase (LDH) genes: Heterologous L-LDH genes, for example from bovine sources or Lactobacillus species, are introduced into the yeast's genome. asm.orgnih.gov

Deletion of competing pathways: To channel more pyruvate (B1213749) towards lactic acid, genes involved in ethanol production, such as pyruvate decarboxylase (PDC), are deleted. asm.orgnih.gov For instance, deleting the PDC1 gene in S. cerevisiae and introducing bovine L-LDH genes resulted in L-lactate production of 122 g/L with an optical purity of over 99.9%. nih.gov

Enhancing cofactor availability: The availability of the cofactor NADH is crucial for the LDH reaction. Deleting genes for NADH-consuming enzymes can increase the intracellular NADH pool, thereby boosting lactic acid production. asm.org

Similar strategies have been applied to other microorganisms, such as Escherichia coli, to improve L-lactic acid yields and productivity. nih.gov

Computational modeling plays a vital role in understanding and optimizing microbial metabolism for enhanced L-lactate production. nih.gov Genome-scale metabolic models (GSMMs) are comprehensive representations of an organism's metabolic network. nih.gov

Flux Balance Analysis (FBA) is a mathematical technique used with GSMMs to predict the flow of metabolites (fluxes) through the metabolic network. researchgate.netyoutube.com By defining an objective function, such as maximizing biomass or L-lactate production, FBA can identify metabolic bottlenecks and suggest gene knockout or overexpression targets to improve product yield. nih.govresearchgate.net

These models can simulate the effects of different nutrient conditions and genetic modifications, thereby guiding experimental efforts. nih.gov For example, FBA has been used to understand the metabolic shift from homolactic to heterolactic fermentation in Lactococcus lactis. nih.gov In bioreactor design, computational fluid dynamics (CFD) can be integrated with metabolic models to simulate and optimize factors like mixing, mass transfer, and shear stress, which are critical for scaling up the production process. researchgate.net

| Computational Approach | Application in L-Lactate Production | Example |

| Genome-Scale Metabolic Models (GSMMs) | Provide a comprehensive map of the metabolic network of a production organism. | Reconstruction of the metabolic network of Lactococcus lactis. nih.gov |

| Flux Balance Analysis (FBA) | Predicts metabolic fluxes and identifies genetic targets for improved L-lactate yield. | Used to understand adaptive evolution in Lactobacillus plantarum. researchgate.net |

| Computational Fluid Dynamics (CFD) | Simulates and optimizes physical parameters within a bioreactor, such as mixing and mass transfer. | Modeling gas dispersion and hydrodynamics in stirred bioreactors. researchgate.net |

Enzymatic Synthesis of L-lactate

Enzymatic synthesis presents an alternative to microbial fermentation for producing L-lactic acid. This cell-free approach utilizes isolated enzymes as catalysts, which can offer high specificity and efficiency under mild reaction conditions. mdpi.com

One novel enzymatic route involves the synthesis of L-lactate from carbon dioxide and ethanol. nih.govresearchgate.net This multi-enzyme system has the advantage of an internal cofactor regeneration cycle, eliminating the need for additional chemicals or energy for this purpose. nih.govresearchgate.net In a batch reaction, this system achieved a 41% conversion of ethanol to lactate. nih.govresearchgate.net

Another enzymatic method produces L-lactic acid from acetaldehyde (B116499) and carbon dioxide in a one-pot, two-step process. oup.com This involves the reverse reaction of pyruvate decarboxylase followed by the hydrogenation of the resulting pyruvate by L-lactic dehydrogenase. oup.com

The synthesis of enantiopure L-lactic acid-d4 has also been demonstrated using L-lactate dehydrogenase (L-LDH) to catalyze the conversion of sodium pyruvate-d3. mdpi.com This process also incorporates an in-situ regeneration system for the NADH cofactor. mdpi.com While enzymatic synthesis offers high purity and specificity, challenges related to enzyme stability and cost need to be addressed for large-scale industrial application. tandfonline.com

| Enzymatic Synthesis Method | Substrates | Key Enzymes | Noteworthy Feature |

| From Carbon Dioxide and Ethanol | Carbon dioxide, Ethanol | Multi-enzyme system | Internal cofactor regeneration. nih.govresearchgate.net |

| From Acetaldehyde | Acetaldehyde, Carbon dioxide | Pyruvate decarboxylase, L-lactic dehydrogenase | One-pot, two-step process. oup.com |

| Deuterated L-lactic acid synthesis | Sodium pyruvate-d3 | L-lactate dehydrogenase (L-LDH), Formate dehydrogenase (FDH) | Produces enantiopure deuterated L-lactic acid. mdpi.com |

Challenges and Advancements in High Optical Purity Sodium L-lactate Production

The production of this compound with high optical purity is intrinsically linked to the synthesis of optically pure L-lactic acid, primarily achieved through microbial fermentation. nih.gov The stereoisomeric purity of the final product is critical, particularly for applications in the polymer industry, where the physical properties of poly-lactic acid (PLA) are highly dependent on the enantiomeric composition of the lactic acid monomer. jfrm.runih.govjfrm.ru Achieving an optical purity of over 99.5% is often the goal for polymer-grade L-lactic acid. google.com However, several challenges inherent in biotechnological production can impede the attainment of this high level of purity. Significant advancements in metabolic engineering, fermentation technology, and downstream processing are continuously being made to overcome these hurdles. nih.gov

Challenges in Achieving High Optical Purity

The primary challenge in producing optically pure L-lactic acid is the frequent co-production of its enantiomer, D-lactic acid, by fermenting microorganisms. nih.gov This results in a racemic mixture that is difficult and costly to separate. jfrm.rusciepub.com Several factors contribute to this issue:

Presence of Multiple Lactate Dehydrogenases (LDHs): Many lactic acid bacteria (LAB) possess both L-lactate dehydrogenase (L-LDH) and D-lactate dehydrogenase (D-LDH), enzymes that catalyze the conversion of pyruvate to L-lactic acid and D-lactic acid, respectively. nih.govmdpi.com The simultaneous activity of these enzymes naturally leads to the production of a racemic mixture.

Lactate Racemase Activity: Some microorganisms contain a lactate racemase enzyme, which can convert L-lactic acid into D-lactic acid and vice versa, thereby reducing the optical purity of the desired product over the course of the fermentation. jfrm.rumdpi.com

Fermentation Conditions: Process parameters such as temperature and pH can influence the activity and specificity of these enzymes. For instance, suboptimal temperatures can lead to reduced selectivity in the production of L-lactic acid. nih.gov One study found that while moderate temperatures were optimal for both production and consumption of L-lactic acid, higher temperatures suppressed its consumption and favored D-lactic acid production. nih.gov

Downstream Purification: Separating enantiomers like L- and D-lactic acid is a significant challenge. Traditional methods like chromatography are often too expensive for industrial-scale production. researchgate.net Developing cost-effective and efficient downstream processing methods to purify L-lactic acid from a racemic mixture remains a major hurdle. researchgate.netmdpi.com

Advancements in Production Technology

To address these challenges, researchers have focused on several key areas, leading to significant advancements in the production of high optical purity L-lactic acid.

Metabolic and Genetic Engineering:

A primary strategy involves genetically modifying microorganisms to enhance the production of the desired L-isomer while eliminating the production of the D-isomer. fao.org This often involves:

Gene Deletion: Deleting the genes that code for D-lactate dehydrogenase (ldhD) and lactate racemase prevents the formation of D-lactic acid. mdpi.com

Gene Insertion and Overexpression: Introducing and overexpressing genes for L-lactate dehydrogenase (ldhL), sometimes from different organisms like bovine sources, can significantly boost the production of L-lactic acid. nih.gov

Pathway Engineering: Modifying central metabolic pathways to direct more carbon flux towards pyruvate and subsequently to L-lactic acid. This includes strategies like deleting the pyruvate decarboxylase (PDC) gene in yeast to reroute pyruvate away from ethanol production and towards lactate. nih.gov

Notable successes in this area include the development of engineered strains of Escherichia coli, Saccharomyces cerevisiae, and various lactic acid bacteria like Lactobacillus and Bacillus species that can produce L-lactic acid with optical purity exceeding 99%. fao.orgnih.govresearchgate.net For example, an engineered Saccharomyces cerevisiae strain, with its pyruvate decarboxylase gene deleted and six copies of the bovine L-LDH gene introduced, was able to produce 122 g/L of L-lactic acid with an optical purity of 99.9% or higher. nih.gov Similarly, an engineered Lactobacillus plantarum strain, with its D-lactate dehydrogenase and lactate racemase genes deleted, could produce optically pure L-lactic acid from raw starch. mdpi.com

Advanced Fermentation Strategies:

Optimizing the fermentation process is crucial for maximizing yield, productivity, and optical purity. mdpi.com Key advancements include:

Fed-Batch and Continuous Fermentation: These strategies help to overcome substrate and end-product inhibition by maintaining low concentrations of glucose and lactic acid in the fermenter. frontiersin.orgmdpi.com Multi-pulse fed-batch fermentation with an alkaliphilic Bacillus sp. WL-S20 strain achieved an L-lactic acid concentration of 225 g/L with no detectable D-isomers. nih.gov

Temperature Control: A two-stage temperature control strategy has been developed where an initial high-temperature phase is followed by fermentation at a moderate temperature, resulting in L-lactic acid with an optical purity of 98.3%. nih.gov

Use of Thermophilic Strains: Employing thermophilic bacteria, such as Bacillus species, allows fermentation at higher temperatures (above 50°C). jfrm.rumdpi.com This reduces the risk of contamination by other microorganisms and can also lower energy costs for cooling. mdpi.com A thermophilic Bacillus sp. strain 2–6 produced L-lactic acid with an optical purity of 99.8%. mdpi.com

Innovations in Downstream Processing:

While challenging, progress is being made in the separation and purification of L-lactic acid:

Membrane-Based Separation: Techniques like nanofiltration are being explored as a key technology to separate lactic acid from fermentation broth impurities. mdpi.com

Ion Exchange Chromatography: This method is being optimized for lactic acid recovery from fermentation broths, with studies focusing on different types of resins and operating conditions to achieve high removal and recovery rates. mdpi.com

Microbial Purification: An innovative approach involves using engineered E. coli strains that can selectively consume impurities (like other organic acids) from the fermentation broth without consuming the target L-lactic acid, thus increasing its purity. mdpi.com

The table below summarizes some of the research findings on the production of high optical purity L-lactic acid using various microorganisms and strategies.

| Microorganism | Strategy | L-lactic Acid Titer (g/L) | Optical Purity (%) | Reference |

| Saccharomyces cerevisiae (engineered) | Deletion of PDC1, insertion of bovine L-LDH genes | 122 | >99.9 | nih.gov |

| Lactobacillus paracasei (engineered) | Metabolic engineering and adaptive evolution | 221 | >99.1 | researchgate.net |

| Bacillus sp. WL-S20 | Multi-pulse fed-batch fermentation | 225 | >99.9 (No D-isomer detected) | nih.gov |

| Bacillus sp. strain 2–6 | Open repeated batch fermentation at >50°C | 107 | 99.8 | mdpi.com |

| Weizmannia coagulans T7.1 | Batch fermentation | 81 | >99.9 | jfrm.rujfrm.ru |

| Corynebacterium glutamicum (engineered) | Metabolic engineering | 264 (D-lactic acid) | 99.9 | mdpi.com |

Mechanistic Roles of Sodium L Lactate in Specific Biological Systems and Pathologies

Neuroprotective Mechanisms of L-lactate

L-lactate demonstrates neuroprotective capabilities through several mechanisms, acting as both an energy substrate and a signaling molecule in the brain.

Safeguarding Neuronal Cells from Metabolic Insults (e.g., High-Fat Diet-Induced Death)

Lactate (B86563) can exert neuroprotective effects in conditions like hypoxia and ischemic stroke. neurology.org In these scenarios, lactate supply to neurons is regulated by hypoxia-inducible factor-1 (HIF-1), which promotes the transcription of enzymes involved in aerobic glycolysis. neurology.org Lactate administration has been shown to reduce brain injury and improve behavioral outcomes in models of transient middle cerebral artery occlusion, acting as a metabolic substrate. neurology.org In hippocampal slices, lactate reduced excitotoxic cell death during oxygen-glucose deprivation, functioning as both an energy substrate and through the activation of HCAR1. neurology.org Exogenous lactate supply, such as through sodium L-lactate infusion, may serve as a preferential energy substrate for the premature brain, potentially preserving cerebral glucose for the pentose (B10789219) phosphate (B84403) pathway and enhancing the brain's redox equilibrium by sustaining glutathione (B108866) levels. researchgate.net Preclinical studies indicate that Na-L-lactate administration significantly reduces brain lesion volumes and improves motor and cognitive functions following neonatal hypoxia-ischemia in rat pups. researchgate.net Its neuroprotective effects are linked to neuronal metabolic utilization. researchgate.net Lactate can protect against damage caused by acute brain injuries in both rodent models and human patients. mdpi.com While it was previously assumed that lactate's neuroprotective effect was primarily due to its role as a metabolic substrate, recent data on the presence and role of the lactate receptor HCAR1 in the central nervous system suggest a more complex mechanism. mdpi.comunil.ch Studies have explored both possible modes of action: as a metabolic substrate and as a signaling molecule. unil.ch Lactate's metabolic role in post-ischemic neuroprotection is supported by evidence including its conversion into various brain metabolites after an ischemic insult, its preferential use as an energy source following recovery from hypoxic conditions, and the loss of lactate protection when its metabolism is blocked. mdpi.com

Role in Synaptic Plasticity and Neurogenesis

Lactate plays a role in supporting synaptic activity and long-term memory formation, presumably via the transfer of lactate from astrocytes to neurons. nih.gov In neurons, lactate enhances the expression of plasticity-related genes such as Arc, Zif268, and c-Fos by modulating NMDA receptor activity, thereby increasing calcium influx and supporting neuronal activity. nih.govelifesciences.org Lactate enters the brain via monocarboxylate transporters (MCTs). nih.gov Astrocyte-derived L-lactate has been shown to confer beneficial effects on synaptic plasticity and cognitive functions. elifesciences.orgbiorxiv.org L-lactate, after entering neurons, can be converted to pyruvate (B1213749), producing NADH, which promotes synaptic plasticity-related gene expression by potentiating NMDA signaling in neurons. elifesciences.org Furthermore, L-lactate acts as an energy substrate to fuel learning-induced de novo neuronal translation critical for long-term memory. elifesciences.org Lactate also functions as a signaling molecule by binding the hydroxycarboxylic acid receptor 1 (HCAR1, also known as GPR81). neurology.org HCAR1 activation leads to a decrease in cAMP, inhibits Ca2+ influx during neuronal activity, and protects cells against toxicity from excessive NMDAR activation. neurology.org HCAR1 also activates downstream signaling that mediates the effects of lactate on angiogenesis, neurogenesis, and anti-inflammatory responses. neurology.org During brain development, HCAR1 mediates the effects of circulating lactate in controlling the expression of factors regulating angiogenesis and neurogenesis. neurology.org Systemic pharmacological blocking of monocarboxylate transporter 2 (MCT2), which transports L-lactate to the brain, prevented lactate-induced neurogenesis in one study, suggesting a MCT2-dependent mechanism. nih.gov Lactate accumulation in the blood during physical exercise and exogenous administration of L-lactate both increase the expression of vascular endothelial growth factor (VEGF)-A in the brain. nih.gov In traumatic brain injury and intracerebral hemorrhage, lactate accumulates around the hematoma to promote neurogenesis and angiogenesis, resulting in a neuroprotective effect. nih.gov Lactate works to enhance calcium influx and inward current flow once NDMARs activity is induced by glutamate (B1630785) and glycine. mdpi.com Here, lactate acts as a signaling molecule, and NDMARs and downstream extracellular signal-regulated kinase (ERK1/2) signaling are activated in response to elevated calcium levels, leading to increased expression of genes implicated in synaptic plasticity in neurons. mdpi.com Several genes involved in activity maintenance and neuronal plasticity have been identified, such as Arc, BDNF, c-Fos, and Zif268. mdpi.com Long-term memory formation in mice is thought to depend on synaptic plasticity and neuronal activity-dependent genes, suggesting lactate as a main substrate to fuel neuronal responses necessary for long-term memory. mdpi.com

L-lactate in Cancer Metabolism and the Tumor Microenvironment

Lactate is a significant molecule in the tumor microenvironment (TME), influencing cancer progression through metabolic alterations, immunomodulation, and the regulation of oncogenic pathways. mdpi.com

Metabolic Symbiosis Models (e.g., Glycolytic Cells and Oxidative Cancer Cells)

Cancer cells exhibit a high rate of glucose uptake and a marked increase in lactate production, a phenomenon known as the "Warburg effect". nih.govimrpress.com This leads to the accumulation of extracellular lactate, which can alter the metabolic patterns of various cells within the TME, including immune cells. frontiersin.org The release of lactate and H+ into the TME is mediated by monocarboxylate transporters (MCTs). nih.gov Tumors contain regions that are well-oxygenated (aerobic) and poorly oxygenated (hypoxic). nih.gov A "metabolic symbiosis" exists between hypoxic and aerobic cancer cells, where lactate produced by hypoxic cells is taken up by aerobic cells and used for oxidative phosphorylation. nih.gov This metabolic coupling fosters tumor aggressiveness and enables tumors to adapt to hypoxic and nutrient-deprived conditions. mdpi.com Glycolytic cancer cells or stromal cells in the TME produce and release lactate for the growth of oxidative cancer cells or stromal cells. mdpi.com Different cancer cell or stromal cell subpopulations within a tumor may form a lactate production and consumption symbiotic relationship. mdpi.com Oxidative tumor cells, often located near blood vessels, predominantly oxidize lactate to pyruvate using LDHB and MCT1 to take up lactate secreted by glycolytic cells expressing MCT4. nih.gov This metabolic symbiosis can also occur between oxidative and glycolytic tumor cells and between tumor cells and stromal cells, including endothelial cells and fibroblasts. imrpress.com Lactate derived from glycolytic tumor cells can be used as a main source of metabolic fuel. imrpress.com The metabolic symbiosis between cancer-associated fibroblasts (CAFs) and tumor cells orchestrates CAF-driven lactate secretion. mdpi.com While tumor cells rely on the Warburg effect, peritumoral CAFs can exhibit a parallel glycolytic phenotype known as the "reverse Warburg effect". mdpi.com

Immunomodulatory Effects (e.g., Monocyte Differentiation, Macrophage Polarization)

The TME, characterized by lactate, low pH, and hypoxia, is a major factor allowing tumors to evade immune surveillance. mdpi.com Lactate can promote either a pro-inflammatory or anti-inflammatory environment depending on the context. mdpi.com TME lactate, low pH, and hypoxia are major factors allowing tumors to evade immune surveillance. mdpi.com Lactate can promote either a pro-inflammatory or anti-inflammatory environment depending on the context of the disease. mdpi.com Lactate is an immunosuppressive soluble factor that promotes cancer development. scienceopen.com Tumor-derived lactate is capable of inhibiting the activation of immune cells such as monocytes, macrophages, and T lymphocytes. scienceopen.com High lactate levels can inhibit the function and survival of T-cells and NK cells, facilitating tumor immune escape. frontiersin.org Lactate can exert a protumor immune escape effect by directly inhibiting the lysis capacity of natural killer (NK) cells or inducing their apoptosis. frontiersin.org Tumor-derived lactate can inhibit NK cell function by increasing the level of myeloid-derived suppressor cells (MDSCs). frontiersin.org Lactate also suppresses monocytes' LPS-induced activation by influencing their gene expression, delaying the expression of most LPS-induced genes, including TNF, IL-23, CCL2, and CCL17. scienceopen.com These effects are mediated by delayed LPS-induced phosphorylation of protein kinase B (AKT) and degradation of IkB, with reduced nuclear accumulation of NFκB. scienceopen.com Prolonged lactic acidosis can induce the differentiation of monocytes into macrophages with protumor and inflammatory characteristics. aacrjournals.org These cells produce tumor growth factors, inflammatory cytokines, and chemokines. aacrjournals.org This effect of lactate requires its metabolism and is associated with hypoxia-inducible factor-1α stabilization. aacrjournals.org Lactate plays a crucial role in regulating macrophage metabolic reprogramming, inhibiting the activation of M1 pro-inflammatory macrophages while promoting the polarization of M2 macrophages towards an anti-inflammatory and pro-angiogenic phenotype. nih.gov These effects are mediated through mechanisms like post-translational modification of histones and modulation of signaling pathways. nih.gov Lactic acid can induce monocytes to differentiate into M2 macrophages in a dose-dependent manner through metabolic reprogramming, promoting tumor growth in the microenvironment. tandfonline.com Lactic acid stimulated resident macrophages to polarize into M2-type, which is important in immunosuppression and cancer progression. tandfonline.com Tumor-cell-derived lactate has an important impact on macrophage polarization and the promotion of tumor growth. frontiersin.org This is because lactate induces mainly vascular endothelial growth factor (VEGF) and arginase 1 (Arg1) expression via HIF-1α, favoring TAM polarization. frontiersin.org The upregulation of VEGF and Arg1 in macrophages contributes to cancer development by inducing neovascularization and providing substrates for cancer cell proliferation. frontiersin.org Lactate increases phosphorylation activation of the ERK/STAT3 pathway in macrophages and promotes macrophage M2 phenotype polarization. nih.gov Macrophage G protein-coupled receptor GPR81 (HCAR1) is activated by physiological concentrations of lactate to downregulate the cAMP-PKA signaling pathway, which can mediate immunosuppression and promote angiogenesis in tumor tissues. nih.gov The impact of tumor cell-derived lactate on monocyte to macrophage differentiation may be crucial in cancer. oup.com Lactate drives macrophages toward a tumor-promoting phenotype through induction of VEGF and alternatively activated immune-suppressive characteristics. oup.com

Influence on Hypoxia-Inducible Factor 1α (HIF-1α) and Oncogenic Pathways

Lactate acts as an oncometabolite in certain cancer cell lines, increasing the transcriptional activity of key oncogenes like MYC, PIK3CA, AKT1, HIF-1α, and BRCA1, which contribute to the upregulation of the glycolytic pathway. nih.gov A "triad" of transcription factors, including HIF-1α, c-MYC, and p53, are largely responsible for the glycolytic phenotype in cancer. nih.gov Lactate can stabilize the transcription factor HIF-1α in monocytes, promoting the expression of PGE2 and the growth of human colon cancer cells. scienceopen.com Lactate stabilizes HIF-1α and induces the expression of M2 genes, thereby inducing TAMs to polarize to an M2 immunosuppressive phenotype and promoting tumor growth, metastasis, and invasion. nih.gov Lactic acid released by tumor cells upregulates HIF-1α in macrophages, forming a positive feedback loop between TAMs and tumor cells. tandfonline.com HIF-1α mediates the effect of lactic acid promoting M2-like polarization of TAMs. tandfonline.com Lactate accumulation allows tumor cells to activate the expression of procarcinogenic genes due to the transcriptional activity of HIF-1α, regardless of oxygen supply. mdpi.com Lactate can stabilize HIF-1α via inhibition of prolyl hydroxylase. nih.gov In the context of hypoxia within tumor cells, HIFs play a crucial role in orchestrating metabolic changes, underscoring their significance in tumor development and advancement. mdpi.com HIF-1α promotes the conversion of glucose into glycogen (B147801) during hypoxia to store sufficient energy for prolonged stress. mdpi.com The mechanisms of lactate's influence on carcinogenesis and tumor progression suggest the activation of VEGF and HIF-1α. mdpi.com HIF-1α can be stabilized not only under hypoxic conditions but also under normoxic conditions with the help of lactate. mdpi.com Lactate induces c-Myc activation by stabilizing HIF-1α. imrpress.com The increase in glutamine intake and metabolism in some cancer cells due to lactate was linked to the stabilization of HIF-1α, which then transactivates the c-MYC proto-oncogene in a pathway mimicking a response to hypoxia. frontiersin.org HIF-1α is associated with metabolic regulation, specifically with tumor lactagenesis, due to the induction of the expression of LDHA, MCT4, and carbonic anhydrase IX (CAIX), regulating the tumor acidic environment and tumor progression. frontiersin.org LDHA is a direct target of HIF-1α and is frequently deregulated in human malignancies. e-century.us Genetic silencing of HIF-1α can compromise LDHA protein levels under hypoxic conditions. e-century.us Silencing of LDHA can also attenuate HIF-1α accumulation. e-century.us It has been reported that lactate can enhance the stabilization of HIF-1α and activate NF-κB and PI3K pathways in endothelial cells. e-century.us

Data Table: Influence of Lactate on Gene Expression in Macrophages

| Gene/Marker | Effect of Lactate | Associated Phenotype/Process | Source Snippet |

| CD14 | Upregulated (in presence of GM-CSF) | Monocyte differentiation into macrophages | aacrjournals.org |

| CD163 | Upregulated (in presence of GM-CSF) | Monocyte differentiation into macrophages, M2 macrophage marker | aacrjournals.orgtandfonline.com |

| VEGF | Induced (via HIF-1α) | TAM polarization, Tumor growth, Angiogenesis | nih.govtandfonline.comfrontiersin.org |

| Arg1 | Induced (via HIF-1α) | TAM polarization, Cancer cell proliferation support | frontiersin.org |

| Arg-1 | Induced (via HIF-1α) | M2 gene expression | nih.gov |

| Fizz-1 | Induced (via HIF-1α) | M2 gene expression | nih.gov |

| Mgl-1 | Induced (via HIF-1α) | M2 gene expression | nih.gov |

| PPAR-γ | Induced (via HIF-1α) | M2 gene expression | nih.gov |

| E-Cadherin | Induced | M2-macrophage marker | tandfonline.com |

| MMR | Induced | M2-macrophage marker | tandfonline.com |

| Ym | Induced | M2-macrophage marker | tandfonline.com |

| Fizzl | Induced | M2-macrophage marker | tandfonline.com |

| PD-L1 | Increased (via HIF-1α in MDSCs) | Myeloid cell development regulation, Immunosuppression | frontiersin.orgfrontiersin.org |

| TNF | Expression delayed (in LPS-stimulated monocytes) | Inhibition of monocyte activation | scienceopen.com |

| IL-23 | Expression delayed (in LPS-stimulated monocytes) | Inhibition of monocyte activation | scienceopen.com |

| CCL2 | Expression delayed (in LPS-stimulated monocytes) | Inhibition of monocyte activation | scienceopen.com |

| CCL17 | Expression delayed (in LPS-stimulated monocytes) | Inhibition of monocyte activation | scienceopen.com |

| PGE2 | Expression promoted (via HIF-1α in monocytes) | Growth of certain cancer cells | scienceopen.com |

Data Table: Influence of Lactate on Gene Expression in Neurons

| Gene/Marker | Effect of Lactate | Associated Process | Source Snippet |

| Arc | Enhanced expression (via NMDA receptor activity) | Synaptic plasticity, Neuronal activity | nih.govelifesciences.orgmdpi.com |

| Zif268 | Enhanced expression (via NMDA receptor activity) | Synaptic plasticity, Neuronal activity | nih.govelifesciences.orgmdpi.com |

| c-Fos | Enhanced expression (via NMDA receptor activity) | Synaptic plasticity, Neuronal activity | nih.govelifesciences.orgmdpi.com |

| BDNF | Increased expression | Synaptic plasticity, Neurogenesis | biorxiv.orgmdpi.com |

| Gdnf | Increased expression | Neurotrophic factor, Astrocytic reactivity | biorxiv.org |

| Cntf | Increased expression | Neurotrophic factor, Astrocytic reactivity | biorxiv.org |

| Thbs2 | Increased expression | Synaptogenesis, Astrocytic reactivity | biorxiv.org |

Data Table: Lactate Concentration in Tumor Microenvironment

| Location | Typical Lactate Concentration Range | Source Snippet |

| Tumor Microenvironment (TME) | 6.3 to 6.9 pH (acidic) | mdpi.comnih.gov |

| Tumor Sites | ~10 mmol/L | aacrjournals.org |

| Some areas within TME | Up to 40 mM | nih.gov |

Antimicrobial Mechanisms of this compound

Sodium lactate exhibits antimicrobial activity against a range of microorganisms, including food spoilage organisms and pathogens nih.govresearchgate.net. This effect is attributed to several mechanisms.

pH-Mediated Bacterial Growth Inhibition

One of the primary mechanisms involves the influence of sodium lactate on pH, particularly the intracellular pH of bacteria. While sodium lactate itself is a salt, its antimicrobial effect is closely related to the undissociated lactic acid molecule, which is more prevalent at lower pH values wur.nlcore.ac.uk. The undissociated lactic acid can pass through the bacterial cell membrane and dissociate inside the cell, leading to a decrease in intracellular pH core.ac.ukusda.gov. This acidification can disrupt essential cellular processes and inhibit microbial growth wur.nlcore.ac.uk.

Studies have shown that the minimum inhibitory concentration (MIC) of sodium lactate for most bacteria decreases significantly at lower pH values nih.gov. For instance, at pH 5.7, the presence of sodium lactate at concentrations ≥268 mM often prevented bacterial growth nih.gov. However, some bacteria, such as Staphylococcus aureus, Lactococcus cremoris, and Lactococcus lactis, showed less dependence on pH for inhibition by sodium lactate, being relatively strongly inhibited even at pH 7.0 nih.gov. Yeasts generally appear less sensitive to sodium lactate compared to bacteria, with higher MIC values observed nih.gov.

Data on the effect of pH on the MIC of sodium lactate for selected microorganisms is presented in the table below:

| Microorganism | pH 5.7 (MIC, mM) | pH 7.0 (MIC, mM) |

| Most Bacteria | ≥268 | Higher |

| Staphylococcus aureus | No significant change with pH | Relatively strong inhibition |

| Lactococcus cremoris | No significant change with pH | Relatively strong inhibition |

| Lactococcus lactis | No significant change with pH | Relatively strong inhibition |

| Yeasts | Generally > 1339 | Generally > 1339 |

| Rhodotorula mucilaginosa | ~893 | Not specified |

Note: Data compiled from search result nih.gov. MIC values for "Most Bacteria" represent a general trend observed.

Other Direct and Indirect Antimicrobial Actions

Beyond pH-mediated effects, sodium lactate is proposed to exert antimicrobial effects through other mechanisms. One proposed mechanism involves the lactate anion interfering with cellular metabolism by inhibiting ATP generation core.ac.ukusda.gov. As lactic acid enters the microbial cell, it can interfere with or slow down the normal metabolic processes that generate cellular energy usda.gov.

Sodium lactate can also act indirectly as a humectant, lowering the water activity (aW) of a product, which can slow microbial growth researchgate.netusda.govporkcheckoff.orgusda.gov. While the decrease in water activity caused by typical usage levels of sodium lactate may not be sufficient on its own to explain the full antimicrobial effect, it is considered a contributing factor researchgate.netcore.ac.uk.

Some studies suggest that the ability of the lactate ion to penetrate the microbial cell membrane and inhibit enzymes involved in the pyruvate-to-lactate conversion may also play a role core.ac.uk. However, the specific action of lactate on the microbial cell is not yet fully understood, and some proposed mechanisms, such as a significant intracellular pH lowering effect, have not been consistently demonstrated researchgate.netcore.ac.uk.

L-lactate in Connective Tissue and Aging Research

L-lactate, including in the form of this compound, has garnered attention in the context of connective tissue health and aging research, particularly regarding its potential protective effects on cellular function.

Protection of Skin Fibroblasts against Aging-Associated Mitochondrial Dysfunction

Research indicates that L-lactate can protect skin fibroblasts against mitochondrial dysfunction associated with aging nih.govnih.gov. Mitochondrial dysfunction and the accumulation of oxidative damage are considered hallmarks of aging nih.gov. Studies using cultured skin fibroblasts have demonstrated that intermittent exposure to 5 mM L-lactate can trigger mitohormesis, a process where mild stress induces protective responses, and prevent aging-associated mitochondrial dysfunction nih.govnih.gov.

In experiments with replicative aging of fibroblasts, intermittent exposure to 5 mM L-lactate resulted in higher respiration rates, lower hydrogen peroxide (H₂)O₂ release, and reduced signs of cellular senescence in high-passage fibroblasts compared to those exposed to constant L-lactate or control nih.govnih.gov. This protective effect was associated with lower activity of mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and increased autophagy nih.govnih.gov.

The mechanism behind this protection appears to involve L-lactate inducing a mild burst of reactive oxygen species (ROS), which triggers protective signaling pathways, including the phosphorylation of 5′AMP-activated protein kinase (AMPK) and the induction of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α) transcription nih.govnih.gov. This intermittent oxidative stress and mild inhibition of the mitochondrial respiratory chain associated with L-lactate exposure may protect against deleterious oxidative damage and mitochondrial dysfunction linked to aging nih.gov.

Conversely, constant exposure to L-lactate did not provide the same protection, suggesting that the timing and duration of exposure are crucial for triggering these beneficial effects nih.gov. L-lactate's role as a signaling molecule involved in cellular survival and its position in the cross-talk between mitochondria and the aging process suggest it may act as a regulator of the aging/survival machinery, potentially via mitohormesis researchgate.net.

Analytical and Research Applications of Sodium L Lactate

Use as a Cell Culture Medium Supplement and Bioenergetic Fuel Source

Sodium L-lactate is widely utilized as a supplement in various cell culture media to support cellular metabolism and energy production. sigmaaldrich.comsigmaaldrich.comscientificlabs.com It functions as a readily available energy source, entering key metabolic pathways. nih.gov The L-enantiomer is the biologically active form in mammalian systems, serving as a link between glycolytic and aerobic metabolic pathways. nih.gov

Historically viewed as a metabolic waste product, lactate (B86563) is now recognized as a primary fuel for mitochondrial respiration in diverse cell types, including neurons and muscle cells. nih.govmdpi.comnih.gov In vitro studies have demonstrated that lactate can sustain neuronal activity and offer neuroprotective effects, particularly under conditions of glucose deprivation. nih.govresearchgate.netuzh.ch For instance, research on rat hippocampal slices showed that lactate could support synaptic function in the absence of glucose. uzh.ch Furthermore, in vivo studies have confirmed that the brain can prefer lactate over glucose as an energy substrate when both are available. nih.govresearchgate.net

Its application in cell culture is diverse. Sodium DL-lactate solution has been used as a component in preparing Dulbecco's Modified Eagle Medium (DMEM) for the maintenance of spermatogonial stem cells and as a supplement in media for testicular macrophages. sigmaaldrich.comsigmaaldrich.comscientificlabs.com It is also a component in media for in vitro fertilization and oocyte preservation. sigmaaldrich.comsigmaaldrich.comscientificlabs.com In studies involving human induced pluripotent stem cells (iPSCs), lactate has been shown to promote survival and differentiation into hepatocyte lineages when cultured in a glucose-free medium supplemented with galactose. nih.govresearchgate.net Treatment of human SH-SY5Y cell lines and astrocytes with this compound has been shown to increase the expression of various proteins, including heat shock protein 70 kDa (HSP70) and brain-derived neurotrophic factor (BDNF). glpbio.comglpbio.com

| Cell Line/Type | Medium Supplemented | Research Application |

| Spermatogonial stem cells (SSCs) | Dulbecco's Modified Eagle Medium (DMEM) | Evaluation of medium composition on in vitro maintenance. sigmaaldrich.comsigmaaldrich.comscientificlabs.com |

| Testicular macrophages | DMEM-nutrient mixture F12 | To obtain conditioned media. sigmaaldrich.comsigmaaldrich.com |

| Human induced pluripotent stem cells (iPSCs) | Hepatocyte Selection Medium (HSM) | To promote survival and hepatocyte differentiation. nih.govresearchgate.net |

| Human SH-SY5Y cells and astrocytes | Not specified | Investigating neuroprotective effects and protein expression. glpbio.comglpbio.com |

| U937 cells | Not specified | Studying enhancement of MMP-1 and cytokine secretion. glpbio.com |

Application as a Gluconeogenic Substrate in In Vitro Assays (e.g., Primary Hepatocytes, HEK293T cells)

This compound is a primary gluconeogenic precursor, making it a crucial substrate in in vitro assays designed to study glucose metabolism, particularly in liver cells. nih.govnih.gov Gluconeogenesis is the metabolic process by which organisms produce sugars (namely glucose) for catabolic reactions from non-carbohydrate precursors. Lactate, along with pyruvate (B1213749), amino acids, and glycerol (B35011), is a key carbon source for this pathway. nih.gov

In research settings, primary hepatocytes are often used to investigate the mechanisms of gluconeogenesis. Studies have utilized 13C-labeled lactate to trace its metabolic fate and contribution to glucose production. nih.gov For example, in cultured primary hepatocytes treated with a mixture of substrates at physiological concentrations (including 2.5 mM sodium lactate), researchers can quantify the contribution of lactate to newly synthesized glucose, especially under the influence of hormones like glucagon (B607659) which stimulates gluconeogenesis. nih.gov

While extensive research highlights lactate's role in primary hepatocytes, its specific application as a gluconeogenic substrate in HEK293T cells is less commonly the primary focus of studies. However, HEK293 cells are a widely used human cell line in biotechnology for producing recombinant proteins. nih.gov Studies on their metabolism, for instance, have investigated the effects of adding sodium acetate, noting changes in lactate consumption during different growth phases. nih.gov Research has also explored the effects of high concentrations of this compound (40 mM) on signaling pathways in HEK293 cells, though not specifically in the context of gluconeogenesis. researchgate.net

| Cell Type | Assay Type | Purpose of Using this compound | Key Findings |

| Primary Hepatocytes | In vitro isotope labeling | To trace the carbon contribution of lactate to glucose production. | Glucagon stimulation significantly increases the contribution of lactate/pyruvate to gluconeogenesis. nih.gov |

| Primary Hepatocytes | Cell culture for differentiation | To promote differentiation of iPSCs into hepatocytes. | Lactate promotes survival and differentiation in specific glucose-free, galactose-supplemented media. nih.gov |

| HEK293 Cells | Cell culture / Western blot | To investigate apoptosis and signaling pathways. | 40 mM this compound did not induce apoptosis in HEK293 cells. researchgate.net |

Development and Application of Lactate Biosensors in Research Settings

The real-time detection of lactate is critical in various research fields, from monitoring cellular metabolism to sports medicine. mdpi.com This has driven the development of highly sensitive and specific lactate biosensors. nih.gov These biosensors are analytical devices that combine a biological recognition element, typically an enzyme, with a physicochemical transducer. nih.gov

The most common enzymes used in lactate biosensors are L-lactate oxidase (LOx) and L-lactate dehydrogenase (LDH). nih.govproquest.com

Lactate Oxidase (LOx)-based sensors: These are often amperometric, meaning they measure the current produced during the enzymatic reaction. LOx catalyzes the oxidation of lactate to pyruvate, producing hydrogen peroxide (H₂O₂), which is then detected at an electrode. proquest.comnih.gov

Lactate Dehydrogenase (LDH)-based sensors: These sensors can be amperometric or potentiometric. LDH catalyzes the oxidation of lactate to pyruvate, which involves the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The production of NADH can then be measured electrochemically. nih.govnih.gov

Significant research has focused on improving biosensor performance by exploring different electrode materials (e.g., platinum, gold, carbon nanotubes, graphene oxide), enzyme immobilization techniques, and the use of mediators to facilitate electron transfer. mdpi.comproquest.com These advancements have led to biosensors with wide detection ranges and high sensitivity, suitable for analyzing lactate in various biological fluids like sweat, saliva, and cell culture media. mdpi.comacs.org

| Biosensor Type | Enzyme | Principle of Detection | Typical Linear Range | Application Example |

| Amperometric | Lactate Oxidase (LOx) | Measures current from H₂O₂ oxidation. nih.gov | 1–222 µM and 222 µM–25 mM mdpi.com | Real-time monitoring of lactate in sweat for sports and healthcare. mdpi.comacs.org |

| Amperometric | Lactate Dehydrogenase (LDH) | Measures current from NADH oxidation. nih.govnih.gov | Varies | Detection of lactate in cancer cell lines to study tumor metabolism. nih.gov |

| Potentiometric | Lactate Dehydrogenase (LDH) | Measures potential change from redox reaction (e.g., ferricyanide/ferrocyanide ratio). proquest.comnih.gov | 5–30 mM nih.gov | Analysis of lactate in biological fluids. nih.gov |

Role as a Standard for Calibration in Lactate Assays

Accurate quantification of lactate in biological samples is fundamental for many research studies. This compound serves as a crucial standard for calibration in various lactate assays due to its high purity and stability. nih.govsigmaaldrich.com It is used to generate a standard curve, which plots a known concentration of the substance against the assay's measurement signal (e.g., absorbance, fluorescence). nih.gov This curve is then used to determine the concentration of lactate in unknown samples.

For example, in colorimetric assays, standard solutions of this compound are prepared in a relevant medium (e.g., RPMI medium for cell culture supernatants) across a range of concentrations (e.g., 0.375–12 mmol/L). nih.gov The assay, often based on an LDH-catalyzed reaction that produces a colored formazan (B1609692) dye, is performed on these standards. nih.gov The resulting absorbance values are used to construct a calibration curve. Similarly, in enzymatic assays that measure the production of NADH at an absorbance of 340 nm, a standard curve is generated using serial dilutions of a this compound stock solution. tipbiosystems.com

Certified Reference Materials (CRMs) of this compound are available, produced in accordance with ISO standards, ensuring their suitability for use in quality control, pharmaceutical analysis, and other calibration requirements. sigmaaldrich.com

Comparative Studies and Confounding Factors in L Lactate Research